molecular formula C8H10N2O B1529412 1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1340400-86-3

1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one

Número de catálogo: B1529412
Número CAS: 1340400-86-3
Peso molecular: 150.18 g/mol
Clave InChI: QASLUAZWCFNYEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity , supported by various research findings, case studies, and data tables.

  • Chemical Formula : C8_8H12_{12}N2_2O
  • CAS Number : 1784673-98-8
  • Molecular Weight : 168.20 g/mol

The compound features a cyclopropyl group attached to a pyrazole ring, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating infections.

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the pyrazole moiety plays a crucial role in disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Study 1: Evaluation of Antifungal Activity

A study conducted on various synthesized pyrazole derivatives, including this compound, demonstrated significant antifungal activity against multiple strains of fungi. The compound was found to inhibit the growth of C. albicans effectively, with an MIC comparable to established antifungal agents.

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the cyclopropyl group could enhance biological activity. The study concluded that substituents on the pyrazole ring significantly influence the compound's efficacy against microbial strains.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-1-cyclopropylethanone with 1H-pyrazole under optimized conditions (e.g., phase-transfer catalysts, controlled temperatures, and acid-binding agents). Key parameters include reagent molar ratios (e.g., 1:1.2 for pyrazole to chloro precursor), solvent selection (e.g., CCl₄ for solubility), and reaction time (8–12 hours at 60–80°C). Yield optimization may involve recrystallization or salt formation with nitric acid to achieve >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are indicative of its structure?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm). Carbonyl (C=O) resonance appears at ~200 ppm in ¹³C NMR.
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups.
  • GC-MS : Molecular ion peaks ([M⁺]) and fragmentation patterns validate molecular weight (e.g., m/z 177 for C₉H₁₁N₂O) .

Q. What purification strategies are effective for isolating this compound from crude reaction mixtures?

  • Methodology : Salt formation with concentrated nitric acid (65–68%) in solvents like CCl₄ allows selective precipitation of impurities. The nitrate salt is dissociated in ethyl acetate, followed by solvent evaporation. Recrystallization in ethanol/water mixtures yields high-purity (>99%) product .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like EGFR. Substituent effects (e.g., electron-withdrawing groups on pyrazole) are modeled to optimize pharmacokinetic properties (logP, solubility) and ADMET profiles. In silico tools (e.g., SwissADME) validate bioavailability .

Q. What in vitro assays are suitable for evaluating the anticancer potential of derivatives?

  • Methodology :

  • Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., A549 lung cancer) at varying concentrations (1–100 µM).
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
  • Target Validation : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .

Q. How do structural modifications at the cyclopropyl or pyrazole moieties affect pharmacokinetic properties?

  • Methodology :

  • Cyclopropyl Modifications : Introducing halogen atoms (e.g., Cl) enhances metabolic stability but may reduce solubility.
  • Pyrazole Substitutions : Bulky groups (e.g., 3,5-dimethoxystyryl) improve target binding but increase molecular weight.
  • In Vivo Studies : Pharmacokinetic profiling (e.g., half-life, Cmax) in rodent models assesses bioavailability .

Q. What methodologies are recommended for determining the crystal structure of this compound via X-ray diffraction?

  • Methodology : Single-crystal X-ray diffraction using SHELXL for refinement. Key steps include:

  • Crystallization : Slow evaporation from ethyl acetate/hexane mixtures.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Full-matrix least-squares on F² with SHELXL-2018/3. Anisotropic displacement parameters for non-H atoms .

Propiedades

IUPAC Name

1-cyclopropyl-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8(7-2-3-7)6-10-5-1-4-9-10/h1,4-5,7H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASLUAZWCFNYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 22349903
CID 22349903
1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one
CID 22349903
CID 22349903
1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one
CID 22349903
CID 22349903
1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one
CID 22349903
1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one
CID 22349903
CID 22349903
1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one
CID 22349903
1-cyclopropyl-2-(1H-pyrazol-1-yl)ethan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.